

Spectroscopic and Mechanistic Insights into Eleutheroside D: A Technical Guide

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Compound of Interest

Compound Name: *Eleutheroside D*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Eleutheroside D**, a bioactive lignan found in *Eleutherococcus senticosus*. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the experimental protocols utilized for their acquisition. Furthermore, a putative signaling pathway associated with the biological activity of related eleutherosides is illustrated to provide context for further research.

Spectroscopic Data

The structural elucidation of **Eleutheroside D** has been primarily accomplished through NMR and MS techniques. The following sections summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ^1H and ^{13}C NMR spectral data for **Eleutheroside D**, also known as (+)-syringaresinol-4-O- β -D-glucoside, are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Eleutheroside D** (syringaresinol- β -D-glucoside) in CD_3OD [\[1\]](#)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6	6.65	s	4.6
H-7	4.77	d	
H-8	3.14	m	
H-9a	3.91	m	
H-9b	4.28	m	
H-2', H-6'	6.65	s	4.5
H-7'	4.72	d	
H-8'	3.14	m	
H-9'a	3.91	m	
H-9'b	4.28	m	
OCH ₃	3.86	s	7.5
OCH ₃ '	3.84	s	
H-1"	4.85	d	
H-2"	3.47	m	
H-3"	3.40	m	
H-4"	3.40	m	12.0, 5.2
H-5"	3.20	m	
H-6"a	3.76	m	
H-6"b	3.65	dd	

Table 2: ¹³C NMR Spectroscopic Data for **Eleutheroside D** (syringaresinol- β -D-glucoside) in CD₃OD (100 MHz)[1]

Carbon	Chemical Shift (δ , ppm)
C-1	139.62
C-2, C-6	104.96
C-3, C-5	154.49
C-4	135.72
C-7	87.26
C-8	55.57
C-9	72.93
OCH ₃	56.90
C-1'	133.17
C-2', C-6'	104.66
C-3', C-5'	149.44
C-4'	136.35
C-7'	87.65
C-8'	55.78
C-9'	72.99
OCH ₃ '	57.16
C-1''	105.43
C-2''	75.78
C-3''	77.90
C-4''	71.43
C-5''	78.40
C-6''	62.67

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which aids in determining its molecular weight and elemental composition. While a specific high-resolution mass spectrum for **Eleutheroside D** is not readily available in the cited literature, general methods for the analysis of eleutherosides by LC-MS/MS have been described. These methods are crucial for the identification and quantification of **Eleutheroside D** in complex mixtures such as plant extracts.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of eleutherosides, which are applicable to the study of **Eleutheroside D**.

NMR Spectroscopy Protocol

The NMR spectra for syringaresinol- β -D-glucoside were recorded on a 100 MHz instrument using deuterated methanol (CD_3OD) as the solvent.^[1] Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Eleutheroside Analysis

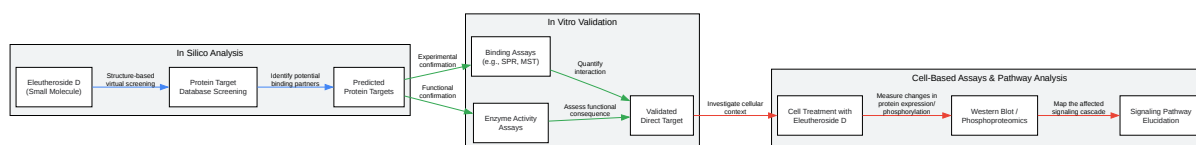
A common approach for the analysis of eleutherosides involves Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry.

- **Chromatography:** Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid (e.g., 0.1%), is often employed.
- **Mass Spectrometry:** Detection is performed using an electrospray ionization (ESI) source, which can be operated in both positive and negative ion modes. The mass analyzer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole, is used to acquire full scan mass spectra and product ion spectra (MS/MS) for fragmentation analysis.

Signaling Pathway

Eleutheroside D is an optical isomer of Eleutheroside E. While specific signaling pathways for **Eleutheroside D** are not extensively documented, research on Eleutheroside E provides valuable insights into the potential mechanisms of action for this class of compounds.

Eleutheroside E has been shown to be involved in pathways related to inflammation and cellular stress. The following diagram illustrates a general workflow for identifying potential protein targets of a small molecule like **Eleutheroside D**, a crucial step in elucidating its signaling pathway.



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Workflow for Target Identification and Pathway Elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of **Eleutheroside D** and a framework for investigating its biological activities. The detailed data and protocols presented herein are intended to support further research and development efforts in the fields of natural product chemistry and pharmacology.

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References

- 1. researchgate.net [researchgate.net]
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